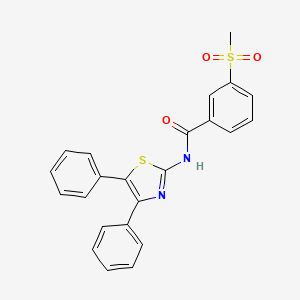

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S2/c1-30(27,28)19-14-8-13-18(15-19)22(26)25-23-24-20(16-9-4-2-5-10-16)21(29-23)17-11-6-3-7-12-17/h2-15H,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHDDZYJMCOVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution with Diphenyl Groups:

Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the thiazole derivative with 3-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and benzamide moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group may enhance its solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Triazole Derivatives (Compounds [7–9] from )

These compounds share a 1,2,4-triazole core substituted with sulfonylphenyl and difluorophenyl groups. Key differences include:

- Core Heterocycle: The triazole ring vs. thiazole in the target compound.

- Substituents : The methylsulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to halophenylsulfonyl groups (e.g., Cl, Br) in triazoles, influencing reactivity and binding affinity.

Benzothiazole-Triazole Hybrid ()

The compound N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide features a triazole-benzothiazole hybrid structure. Key contrasts:

- Functional Groups : Multiple methoxy groups and a benzothiazole moiety enhance hydrophilicity compared to the target compound’s lipophilic diphenylthiazol and methylsulfonyl groups.

Agrochemical Benzamides ()

Examples like sulfentrazone (a triazolinone herbicide) and diflufenican (a pyridinecarboxamide herbicide) share the benzamide backbone but differ in substituents:

- Sulfentrazone: Incorporates a difluoromethyl-triazolinone group, enhancing herbicidal activity via protoporphyrinogen oxidase inhibition. The target compound’s methylsulfonyl group may offer similar electron-deficient properties but lacks the triazolinone ring’s bioactivity .

- Diflufenican: Features a trifluoromethylphenoxy group, providing strong lipid solubility for pre-emergent herbicidal action. The target compound’s diphenylthiazol group may mimic this lipophilicity but with distinct steric effects .

Physicochemical and Spectral Properties

IR Spectral Data

- C=S Stretching : In triazole-thiones (e.g., compounds [7–9]), C=S vibrations appear at 1247–1255 cm⁻¹, similar to the target compound’s expected C=S band (if present). However, the absence of S-H bands (~2500–2600 cm⁻¹) in triazoles confirms thione tautomerism, a feature less relevant to thiazoles .

- C=O and NH Bands : Hydrazinecarbothioamides (compounds [4–6]) show C=O stretches at 1663–1682 cm⁻¹, absent in triazoles due to cyclization. The target compound’s benzamide C=O would likely appear near 1680 cm⁻¹, similar to these precursors .

Solubility and Stability

- Thiazole’s aromatic stability may reduce hydrolytic degradation compared to triazole-thiones, which exist in tautomeric equilibrium .

Tabulated Comparison of Key Features

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide can be represented as follows:

- IUPAC Name: N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

- Molecular Formula: C17H16N2O2S2

- Molecular Weight: 356.45 g/mol

This compound features a thiazole moiety, which is known for its role in various pharmacological activities, including anticancer and antibacterial properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic activity of this compound using the MTT assay against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that:

- IC50 Values:

- A431: 1.61 µg/mL

- Jurkat: 1.98 µg/mL

These values demonstrate that N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide exhibits potent cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Molecular dynamics simulations revealed that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, suggesting a mechanism that disrupts anti-apoptotic pathways in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide has shown promising antimicrobial activity.

Case Study: Antimicrobial Efficacy

A separate investigation tested this compound against various bacterial strains using the agar dilution method. The findings indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

These results suggest that the compound possesses significant antibacterial properties, potentially offering a new avenue for treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide can be attributed to specific structural features:

- Thiazole Ring: Essential for both anticancer and antimicrobial activities.

- Methylsulfonyl Group: Enhances solubility and bioavailability.

- Phenyl Substituents: Contribute to hydrophobic interactions with target proteins.

Research indicates that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide?

Answer:

The synthesis typically involves coupling reactions between a thiazole-2-amine derivative and a benzamide precursor. A standard approach includes:

Thiazole Core Formation : Condensation of substituted acetophenones with thiourea derivatives to generate the 4,5-diphenylthiazol-2-amine intermediate.

Benzamide Activation : Activation of 3-(methylsulfonyl)benzoic acid using coupling agents like EDCI/HOBt or DCC to form the reactive acyl intermediate.

Amide Bond Formation : Reaction of the activated benzamide with the thiazole-2-amine under reflux in anhydrous solvents (e.g., DMF or THF).

Key Validation : Confirm reaction completion via TLC and characterize intermediates using -NMR and IR spectroscopy (e.g., C=O stretch at ~1660–1680 cm) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and electronic environments (e.g., methylsulfonyl protons at δ ~3.0–3.5 ppm).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., S=O stretches at ~1150–1350 cm, amide C=O at ~1650 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry.

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

Contradictions may arise from assay conditions, impurity profiles, or cellular context. Mitigation strategies include:

Purity Assessment : Use HPLC (>95% purity) to exclude confounding impurities.

Dose-Response Curves : Establish EC values under standardized conditions (e.g., consistent cell lines, serum-free media).

Mechanistic Studies : Compare activity in isogenic cell lines (e.g., wild-type vs. target-knockout) to confirm target specificity .

Orthogonal Assays : Validate antimicrobial or antitumor effects using both in vitro (e.g., broth microdilution) and in vivo models.

Advanced: What methodologies optimize crystallization for X-ray diffraction studies of this compound?

Answer:

- Solvent Screening : Test high-vapor-pressure solvents (e.g., ethanol, acetone) via vapor diffusion or slow evaporation.

- Temperature Gradients : Use thermal cycling (4°C to 40°C) to induce nucleation.

- Software Tools : Employ Phaser (from the PHENIX suite) for molecular replacement and phase determination .

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets.

- Validation : Refine structures with REFMAC5 and validate using MolProbity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

Core Modifications :

- Vary substituents on the thiazole ring (e.g., electron-withdrawing groups at C4/C5) to modulate electron density.

- Replace methylsulfonyl with sulfonamide or sulfonic acid groups to alter solubility and target interactions.

Biological Testing : Screen derivatives against panels of kinases or microbial strains to identify pharmacophores.

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or bacterial topoisomerases .

Metabolic Stability : Introduce fluorine atoms or methyl groups to improve metabolic half-life (e.g., trifluoromethyl analogs in ).

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity.

Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions.

Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Advanced: What strategies validate the compound’s mechanism of action in antitumor studies?

Answer:

Biochemical Assays : Measure inhibition of enzymatic targets (e.g., tubulin polymerization or kinase activity).

Gene Expression Profiling : Use RNA-seq to identify differentially expressed pathways post-treatment.

Protein Binding : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants.

In Vivo Imaging : Track tumor regression in xenograft models via PET/CT with radiolabeled analogs.

Advanced: How can analytical method variance in NMR data be minimized?

Answer:

Standardized Protocols : Use deuterated solvents (e.g., DMSO-d) and internal standards (e.g., TMS).

Parameter Optimization : Set consistent relaxation delays (≥5×T) and acquisition times.

Data Processing : Apply Lorentz-to-Gauss transformation for enhanced resolution.

Collaborative Validation : Cross-validate spectra across multiple spectrometers (300–800 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.